1-((4-Chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide
Overview
Description
1-((4-Chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide, also known as CPPC, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. CPPC is a pyrazole derivative that has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential use in scientific research.
Mechanism of Action
The mechanism of action of 1-((4-Chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide is not fully understood, but it has been proposed that it acts through the inhibition of various enzymes and proteins involved in cellular processes. 1-((4-Chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
1-((4-Chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. 1-((4-Chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to have anti-microbial activity against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
1-((4-Chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide has several advantages for lab experiments, including its high purity and stability. It is also readily available from commercial sources. However, one limitation of 1-((4-Chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide is its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for the study of 1-((4-Chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide. One area of interest is the development of 1-((4-Chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide analogs with improved properties, such as increased solubility and potency. Another area of interest is the study of the potential use of 1-((4-Chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Furthermore, the study of the mechanism of action of 1-((4-Chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide and its interaction with various enzymes and proteins could provide important insights into cellular processes and lead to the development of new drugs and therapies.
Scientific Research Applications
1-((4-Chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. 1-((4-Chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide has been shown to inhibit the growth of cancer cells and has been proposed as a potential chemotherapeutic agent. It has also been studied for its potential use as an anti-inflammatory agent in the treatment of various inflammatory diseases.
properties
IUPAC Name |
1-[(4-chlorophenoxy)methyl]pyrazole-3-carbohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2/c12-8-1-3-9(4-2-8)18-7-16-6-5-10(15-16)11(17)14-13/h1-6H,7,13H2,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHGUGYECQXXDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCN2C=CC(=N2)C(=O)NN)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001163225 | |
Record name | 1-[(4-Chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001163225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide | |
CAS RN |
1004194-06-2 | |
Record name | 1-[(4-Chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1004194-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001163225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.